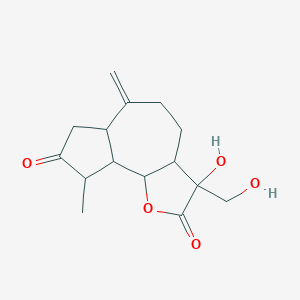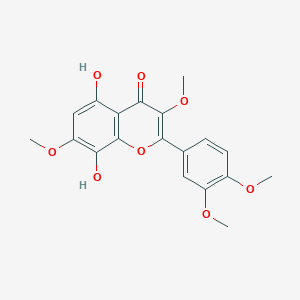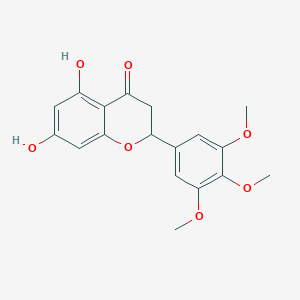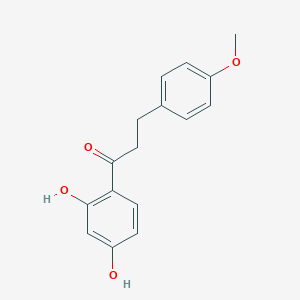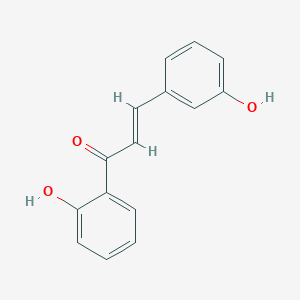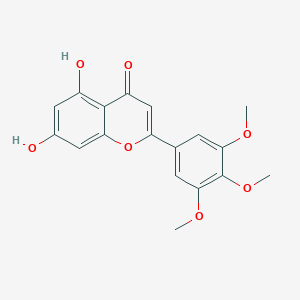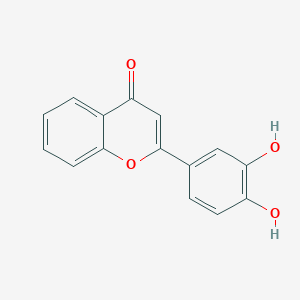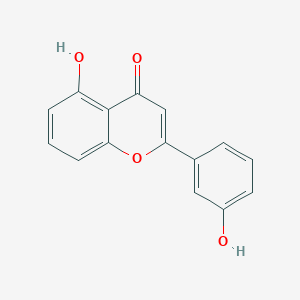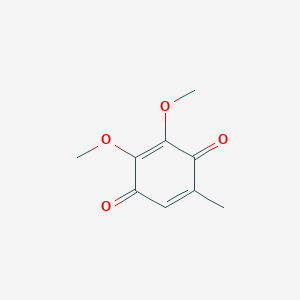
2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Übersicht
Beschreibung
2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q0, is a derivative of benzoquinone carrying a 5-methyl substituent and methoxy substituents at positions 2 and 3 . It is present in all cells, including neural cells . It interacts with tau protein and aids in the formation of filamentous structure .
Synthesis Analysis
The synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone has been achieved through various methods. One method involves the oxidation of 5-aminohomoveratrol . Another method starts from 2,3,4,5-tetramethoxytoluene via Blanc chloromethylation reaction, Kornblum oxidation, NaBH4 reduction, and ceric ammonium nitrate oxidation .Molecular Structure Analysis
The molecular formula of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is C9H10O4, and its molecular weight is 182.18 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
The oxidation of 5-aminohomoveratrol gives 2,3-dimethoxy-5-methylbenzoquinone . Also, it has been used as a tau protein fibrillization inducer .Physical And Chemical Properties Analysis
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is an orange to red crystalline powder or needles . It has a melting point of 58°C to 62°C . It is almost transparent in hot water .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Coenzyme Q Analogues
- Summary of Application: 2,3-Dimethoxy-5-methyl-1,4-benzoquinones are analogues of Coenzyme Q and have attracted considerable attention due to their biological and pharmacological activities . They have protocollagen-proline hydroxylase inhibiting activity, collagen biosynthesis inhibitory activity, and 5-lipoxygenase suppressant activity . They are useful for the prevention and treatment of diseases such as hepatocirrhosis, arteriosclerosis, Alzheimer’s disease, Parkinson’s disease, urticaria, etc .
- Methods of Application: The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinones substituted at the C-6 position with alkoxy methyl groups starts from 2,3,4,5-tetramethoxytoluene via a Blanc chloromethylation reaction, Williamson reaction, and oxidation .
- Results or Outcomes: The method provided a good yield of 2,3-dimethoxy-5-methyl-1,4-benzoquinones and is suitable for the synthesis of other benzoquinone analogues .
2. Oxidation of Ascorbic Acid
- Summary of Application: The mechanism of the oxidation of ascorbic acid by 2,3-dimethoxy-5-methyl-1,4-benzoquinone was studied .
- Methods of Application: The study was performed at pH values 3.0–6.2 at which the quinone is stable, using dc polarography and UV–VIS spectrophotometry .
- Results or Outcomes: From the experimental results, a mechanism for oxidation of the ascorbic acid which involves several steps with the participation of AH˙ and QH˙ radicals as intermediate species, has been proposed .
3. Antioxidant Properties
- Summary of Application: Idebenone, a synthetic analogue of coenzyme Q, which is a derivative of 2,3-dimethoxy-5-methyl-1,4-benzoquinone, is used in the treatment of vascular and degenerative diseases of the central nervous system . It has been suggested that idebenone might function as an antioxidant .
- Methods of Application: The antioxidant properties of idebenone were studied by testing its ability to scavenge a variety of free radical species, including organic radicals, peroxyl and tyrosyl radicals, and peroxynitrite .
- Results or Outcomes: Idebenone demonstrated the ability to scavenge these radicals, prevent lipid peroxidation, and inhibit microsomal lipid peroxidation induced by ADP-iron complexes or organic hydroperoxides .
4. Antibacterial Activities
- Summary of Application: A series of novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid showed significant antibacterial activities .
- Methods of Application: The benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid and amine derivatives . Their antibacterial activities were tested against different bacteria .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity .
5. Tau Protein Fibrillization Inducer
- Summary of Application: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is used as a tau protein fibrillization inducer to determine the regions of tau involved in the formation of paired helical filaments (PHFs) .
- Methods of Application: The compound is used in experiments to induce tau protein fibrillization .
- Results or Outcomes: The results of these experiments help in understanding the role of tau protein in neurodegenerative diseases .
6. Component in Cytochrome Oxidation Assay
- Summary of Application: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is used as a component in buffer B for cytochrome oxidation assay .
- Methods of Application: The compound is included in the buffer solution used in the assay .
- Results or Outcomes: The assay helps in studying the oxidation process of cytochrome .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPTCZPFCVOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209242 | |
| Record name | Ubiquinone-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |
CAS RN |
605-94-7 | |
| Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone-O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



